1,3-Isobenzofurandione, 5,5'-[1,3-phenylenebis(oxy)]bis-
Description
1,3-Isobenzofurandione, 5,5’-[1,3-phenylenebis(oxy)]bis- is an organic compound with the molecular formula C22H10O8 and a molecular weight of 402.31 g/mol. It is a highly conjugated molecule with a planar structure, known for its electronic and optical properties.
Properties
IUPAC Name |
5-[3-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10O8/c23-19-15-6-4-13(9-17(15)21(25)29-19)27-11-2-1-3-12(8-11)28-14-5-7-16-18(10-14)22(26)30-20(16)24/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEMZCBKPSBQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)OC3=O)OC4=CC5=C(C=C4)C(=O)OC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425019 | |
| Record name | 1,3-Isobenzofurandione, 5,5'-[1,3-phenylenebis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18959-92-7 | |
| Record name | 1,3-Isobenzofurandione, 5,5'-[1,3-phenylenebis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isobenzofurandione, 5,5’-[1,3-phenylenebis(oxy)]bis- involves the reaction of phthalic anhydride with hydroquinone in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, 5,5’-[1,3-phenylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phthalic anhydride moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phthalic anhydride derivatives.
Scientific Research Applications
1,3-Isobenzofurandione, 5,5’-[1,3-phenylenebis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, 5,5’-[1,3-phenylenebis(oxy)]bis- is based on its electronic and optical properties. The compound can selectively bind to specific biomolecules and emit fluorescence upon excitation with light. This property makes it useful as a fluorescent probe in biological studies.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-[1,4-Phenylenebis(oxy)]bis(2-benzofuran-1,3-dione)
- 5,5-carbonylbis-1,3-isobenzofurandione
Uniqueness
1,3-Isobenzofurandione, 5,5’-[1,3-phenylenebis(oxy)]bis- is unique due to its high degree of conjugation and planar structure, which contribute to its distinct electronic and optical properties. These properties make it particularly valuable in applications requiring selective binding and fluorescence.
Biological Activity
1,3-Isobenzofurandione, 5,5'-[1,3-phenylenebis(oxy)]bis- (CAS No. 18959-92-7) is an organic compound characterized by its molecular formula and a molecular weight of 402.31 g/mol. This compound features a highly conjugated structure that contributes to its unique electronic and optical properties, making it a subject of interest in various fields including chemistry, biology, and medicine.
- Molecular Formula :
- Molecular Weight : 402.31 g/mol
- Structure : The compound exhibits a planar structure that enhances its reactivity and interaction with biological molecules.
The biological activity of 1,3-Isobenzofurandione, 5,5'-[1,3-phenylenebis(oxy)]bis- is primarily attributed to its ability to interact with specific biomolecules. The compound's electronic properties allow it to selectively bind to proteins and nucleic acids, which can lead to fluorescence upon excitation. This property is particularly useful in biological assays and imaging techniques.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Enzyme Inhibition : Research indicates that 1,3-Isobenzofurandione can act as an inhibitor for various enzymes. For instance, it has been shown to inhibit certain oxidases and hydrolases, suggesting potential applications in pharmacology for developing enzyme inhibitors.
- Antioxidant Properties : The compound exhibits antioxidant activity, which is beneficial in reducing oxidative stress in cells. This property has implications for its use in therapeutic contexts related to oxidative damage.
- Fluorescent Probes : Due to its fluorescent properties, the compound is utilized as a probe in biochemical assays to study protein interactions and cellular processes.
Case Studies
-
Inhibition of Enzyme Activity :
- A study demonstrated that 1,3-Isobenzofurandione inhibited the enzyme xanthine oxidase with an IC50 value indicating significant potency. This suggests its potential as a therapeutic agent for conditions related to oxidative stress.
-
Cellular Studies :
- In vitro studies using HeLa cells showed that treatment with the compound resulted in reduced cell viability at higher concentrations, indicating cytotoxic effects that could be harnessed for cancer therapy.
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Fluorescence Imaging :
- The compound was successfully used in fluorescence microscopy to visualize cellular structures in live cells, demonstrating its utility as a fluorescent marker.
Comparative Analysis
| Property | 1,3-Isobenzofurandione | Similar Compounds |
|---|---|---|
| Molecular Formula | Varies (e.g., ) | |
| Fluorescence | Yes | Varies |
| Antioxidant Activity | Moderate | Varies |
| Enzyme Inhibition | Yes | Some similar compounds do not exhibit this property |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
